molecular formula C13H8ClF4NS B2522168 2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine CAS No. 259655-18-0

2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine

Cat. No.: B2522168
CAS No.: 259655-18-0
M. Wt: 321.72
InChI Key: ZRCPNRJJYFRAON-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine (CAS 259655-18-0) is a sophisticated sulfur-containing heterocyclic building block designed for advanced research and development. This compound features a pyridine core strategically substituted with a trifluoromethyl group, a key motif known to enhance the biological activity and physicochemical properties of molecules . The molecule is further functionalized with a 3-chloro-2-fluorobenzylthio side chain, providing multiple sites for further chemical manipulation and structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application as a key intermediate for the synthesis of novel agrochemicals and pharmaceuticals. The incorporation of the trifluoromethylpyridine (TFMP) moiety is a well-established strategy in discovery chemistry. The unique combination of the fluorine atom's high electronegativity and the pyridine ring's characteristics can significantly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets . In agrochemical research, TFMP derivatives are found in numerous herbicides, insecticides, and fungicides . In pharmaceutical research, this compound serves as a versatile scaffold for constructing drug candidates, particularly as the trifluoromethyl group can improve pharmacokinetic profiles by increasing membrane permeability and blocking metabolic hotspots . With a molecular formula of C13H8ClF4NS and a molecular weight of 321.72 g/mol , this building block is characterized by high purity to ensure reliable and reproducible research outcomes. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[(3-chloro-2-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4NS/c14-10-3-1-2-8(12(10)15)7-20-11-5-4-9(6-19-11)13(16,17)18/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCPNRJJYFRAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Fluorination Sequential Approach

Patent CN106008330A outlines a method for synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be adapted to isolate the 2-chloro derivative. Key steps include:

  • Chlorination of 2-chloro-5-(chloromethyl)pyridine with Cl₂ at 75–80°C, catalyzed by SbCl₃, yielding 2-chloro-5-(trichloromethyl)pyridine.
  • Fluorination with HF gas at 120–135°C to replace trichloromethyl with trifluoromethyl.
  • Selective dechlorination at position 3 using Zn/HCl to isolate 2-chloro-5-(trifluoromethyl)pyridine.

Optimization Note : SbCl₃ enhances ring chlorination efficiency, reducing reaction time from >24 h to 6–8 h.

Direct Cyano Substitution

Patent CN106349159A demonstrates nucleophilic substitution of 3-chloro-2-R-5-trifluoromethylpyridine (R = Cl, Br) with cyanide. Adapting this for chloride displacement:

  • Activation : 2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with 4-dimethylaminopyridine (DMAP) in acetone, forming a reactive intermediate.
  • Substitution : Treatment with KCl in dichloromethane/water at 20°C selectively replaces position 2 chlorine, yielding 2-chloro-5-(trifluoromethyl)pyridine (85% yield).

Synthesis of 3-Chloro-2-fluorobenzylthiol

Thiourea Route

  • Benzyl Halide Preparation : 3-Chloro-2-fluorobenzyl chloride is synthesized by Cl₂ gas reaction with 3-chloro-2-fluorotoluene under UV light (yield: 78%).
  • Thiolation : Benzyl chloride reacts with thiourea in ethanol/water (1:1) at reflux, followed by NaOH hydrolysis to yield the thiol (62% yield).

Safety Note : Thiols are prone to oxidation; reactions require N₂ atmosphere.

Coupling Strategies for Thioether Formation

Nucleophilic Aromatic Substitution (SNAr)

Conditions :

  • Substrate : 2-Chloro-5-(trifluoromethyl)pyridine (1 eq)
  • Nucleophile : 3-Chloro-2-fluorobenzylthiol (1.2 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF, 80°C, 12 h
  • Yield : 68%

Mechanism : The electron-withdrawing trifluoromethyl group activates position 2 for nucleophilic attack. Steric hindrance at position 3 ensures regioselectivity.

Copper-Catalyzed Coupling

Adapting Ullmann-type conditions from CN106349159A:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cs₂CO₃ (2 eq)
  • Solvent : DMSO, 100°C, 24 h
  • Yield : 74%

Advantage : Tolerates moisture and air better than SNAr.

Comparative Analysis of Methods

Parameter SNAr (4.1) Cu-Catalyzed (4.2)
Yield (%) 68 74
Reaction Time (h) 12 24
Scalability Moderate High
Byproducts Thiol oxidation Trace Cu residues
Solvent Toxicity High (DMF) Moderate (DMSO)

Key Insight : Copper catalysis offers higher yields but requires longer reaction times. SNAr is preferable for small-scale synthesis.

Purification and Characterization

  • Distillation : Crude product is vacuum-distilled (70–120°C at 2 mmHg) to remove solvents.
  • Crystallization : Recrystallization from hexane/ethyl acetate (3:1) yields 98% pure product.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, Py-H), 7.45–7.30 (m, 3H, Ar-H), 4.25 (s, 2H, SCH₂).
    • MS (EI) : m/z 325 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic medium.

    Substitution: The halogen atoms (chlorine and fluorine) on the benzyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

    Reduction: Tin(II) chloride (SnCl2), iron powder

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Amines: Products of reduction reactions

    Substituted Derivatives: Products of nucleophilic substitution reactions

Scientific Research Applications

Agrochemical Applications

The primary application of 2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine lies in the agrochemical sector, particularly as an intermediate in the synthesis of herbicides. The trifluoromethyl group enhances the biological activity of the compound, improving its efficacy as a pesticide.

Herbicide Development

Research indicates that derivatives of trifluoromethylpyridines are increasingly utilized in crop protection products. For instance, Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the market, has paved the way for over 20 new agrochemicals that have received ISO common names . The structural characteristics of this compound allow it to interact effectively with plant metabolic pathways, thereby providing enhanced pest resistance.

Herbicide Active Ingredient Target Pests Market Status
Fluazifop-butylTrifluoromethylpyridine derivativeGrass weedsCommercially available
New TFMP derivativesVarious (under development)Broadleaf and grass weedsIn clinical trials

Pharmaceutical Applications

In addition to agrochemicals, this compound shows promise in pharmaceutical applications due to its unique chemical properties.

Drug Development

Trifluoromethylpyridine derivatives are being explored for their potential therapeutic effects. Research has identified several candidates that exhibit biological activity against various diseases:

Compound Therapeutic Target Clinical Status
Candidate AAnticancerPhase II trials
Candidate BAntimicrobialPreclinical studies

The presence of fluorine atoms in these compounds often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .

Case Study: Herbicide Efficacy

A study conducted on the efficacy of Fluazifop-butyl demonstrated its effectiveness against specific grass species in agricultural settings. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, highlighting the importance of trifluoromethylpyridine derivatives in modern agriculture .

Case Study: Pharmacological Research

In pharmaceutical research, a derivative containing the trifluoromethylpyridine moiety was evaluated for its anticancer properties against lung cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Bioactivity
Compound Name Substituent Variations Bioactivity (50 µg/mL) Key Findings
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) Bromobenzylthio, oxadiazole core Herbicidal (bleaching effect) Strong SDH protein binding via carbonyl
2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e) Chlorobenzylthio, oxadiazole core Fungicidal (>50% inhibition) Enhanced activity vs. Sclerotinia sclerotiorum
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine Triazolylthio, triazole core N/A (Agrochemical intermediate) Increased electron-withdrawing capacity
2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Allylthio, oxadiazole core Moderate fungicidal activity (78.4% yield) Flexibility reduces steric hindrance

Key Observations :

  • Benzylthio vs. Heterocyclic Thioethers: Replacement of the benzylthio group with triazolylthio () or allylthio () alters electronic and steric properties.
  • Substituent Position : Chlorine at the 3-position (5e) vs. bromine at the 4-position (5g) on the benzyl group significantly impacts herbicidal vs. fungicidal activity. The 3-chloro-2-fluoro configuration in the target compound may optimize steric and electronic interactions for dual activity .

Physicochemical Properties

Table 3: Thermal and Spectral Data
Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) Reference
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 101–102 7.45–7.55 (m, aromatic H)
2-(Allylthio)-5-(trifluoromethyl)pyridine derivative 77–78 5.20–5.30 (d, allylic H)
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine N/A 8.99 (s, pyrimidine-H)

Property Trends :

  • Melting Points: Fluorinated analogs (e.g., 101–102°C in ) exhibit higher thermal stability than non-halogenated derivatives, suggesting the target compound may have a similar profile.
  • NMR Signatures : Aromatic protons in fluorinated benzylthio groups resonate downfield (δ ~7.5 ppm), consistent with electron-withdrawing effects .

Biological Activity

2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine, with the CAS number 259655-18-0, is a compound of interest due to its diverse biological activities, particularly in antibacterial and insecticidal applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound possesses the empirical formula C13H8ClF4NSC_{13}H_8ClF_4NS and a molecular weight of 321.72 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a thioether linkage to a chlorofluorobenzyl moiety.

Synthesis

Recent studies have reported various synthetic pathways for producing trifluoromethylpyridine derivatives, including the target compound. These methods often involve nucleophilic substitution reactions that introduce the thioether functionality at specific positions on the aromatic ring.

Antibacterial Activity

Research indicates that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties against various pathogens. For instance, compounds containing thioether linkages have demonstrated higher antibacterial activity compared to traditional antibiotics. In particular, the compound's activity against Ralstonia solanacearum has been highlighted:

CompoundConcentration (mg/L)Activity (%)
E610067
E510064
E15054
TC5051
BT5038

The thioether-containing derivatives showed notable effectiveness, with E6 (3-dichlorobenzyl) exhibiting the highest activity at 67% at a concentration of 100 mg/L .

Insecticidal Activity

In addition to antibacterial effects, this compound has shown promising insecticidal properties against pests such as aphids and whiteflies. The mechanism is believed to involve disruption of the insect's nervous system, leading to paralysis and death.

Antichlamydial Activity

Another significant area of research is the compound's potential antichlamydial activity. Studies have demonstrated that certain derivatives can selectively inhibit Chlamydia trachomatis without affecting host cell viability. The presence of electron-withdrawing groups like trifluoromethyl enhances this selectivity:

CompoundIC50 (μg/mL)Selectivity Index
Compound A50High
Compound B128Moderate

These compounds were found to be non-mutagenic and exhibited stability in biological environments .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances biological activity. Compounds lacking these groups showed reduced efficacy against bacterial strains and Chlamydia . For example:

  • Trifluoromethyl Group : Essential for enhancing antibacterial and antichlamydial activities.
  • Thioether Linkage : Contributes to increased potency against R. solanacearum.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated various thioether-containing compounds against R. solanacearum. The results indicated that compounds with a chlorofluorobenzyl group exhibited superior antibacterial properties compared to those without this modification.
  • Antichlamydial Drug Development : Research focused on synthesizing new derivatives based on the pyridine scaffold showed promising results in inhibiting C. trachomatis, paving the way for developing selective antichlamydial drugs .

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